

N⁶-Carbobenzoxy-L-lysine N-Carboxyanhydride molecular weight

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: N⁶-Carbobenzoxy-L-lysine N-Carboxyanhydride

Cat. No.: B124432

[Get Quote](#)

An In-Depth Technical Guide to N⁶-Carbobenzoxy-L-lysine N-Carboxyanhydride (Lys(Z)-NCA)

Abstract

N⁶-Carbobenzoxy-L-lysine N-Carboxyanhydride (Cbz-Lys-NCA or Lys(Z)-NCA) is a pivotal monomer in the field of polymer science and biomedicine. As a protected derivative of the amino acid L-lysine, it serves as a fundamental building block for the synthesis of well-defined poly(L-lysine) and its derivatives through ring-opening polymerization (ROP). The carbobenzoxy (Cbz or Z) group provides robust protection for the side-chain amine, enabling precise control over polymerization and ensuring the formation of linear polypeptides. This guide provides a comprehensive overview of the molecular properties, synthesis, purification, characterization, and application of Lys(Z)-NCA, offering field-proven insights for researchers, scientists, and drug development professionals.

Physicochemical and Structural Properties

Lys(Z)-NCA is a white, crystalline solid that is highly sensitive to moisture.^[1] The core of its reactivity lies in the strained N-Carboxyanhydride (NCA) ring, while its specificity is dictated by the Cbz-protected lysine side chain.^{[2][3]}

Core Data

A summary of the essential physicochemical properties is presented below for quick reference.

Property	Value	Source(s)
Molecular Weight	306.31 g/mol	[2][4][5][6]
Molecular Formula	C ₁₅ H ₁₈ N ₂ O ₅	[2][4][6][7]
CAS Number	1676-86-4	[2][4][6][7]
Appearance	White to off-white solid	[5]
Common Synonyms	Lys(Z)-NCA, N ϵ -Benzoyloxycarbonyl-L-lysine N- Carboxyanhydride	[4][6]
Solubility	Soluble in DMSO, Chloroform; reacts with protic solvents	[2][5]
Storage Conditions	2–8°C, under inert gas (Nitrogen/Argon), away from moisture	[4][5][7]

Molecular Structure Analysis

The structure of Lys(Z)-NCA is bifunctional. The NCA heterocycle is the polymerizable moiety, while the Cbz group on the ϵ -amino side chain is a protecting group. This strategic protection is crucial as it prevents side-chain branching during polymerization, ensuring the formation of a linear poly(α -L-lysine) backbone.[2][3]

Caption: Molecular structure of Lys(Z)-NCA.

Synthesis, Purification, and Characterization

The synthesis of high-purity Lys(Z)-NCA is paramount for achieving controlled polymerization and producing polypeptides with low polydispersity. The most established route is the phosgenation of the parent protected amino acid, N ϵ -Cbz-L-lysine.[1]

Synthesis Workflow

The reaction involves treating N ϵ -Cbz-L-lysine with a phosgenating agent, such as gaseous phosgene or its safer liquid trimer, triphosgene ("BTC").[2][8] The mechanism proceeds via the

formation of an intermediate chloroformate, which rapidly cyclizes to form the NCA ring, releasing HCl. The choice of a non-nucleophilic solvent (e.g., ethyl acetate, THF) is critical to prevent premature ring-opening.

Caption: General workflow for the synthesis and purification of Lys(Z)-NCA.

Experimental Protocol: Synthesis

This protocol is a representative example and must be performed by trained personnel using appropriate safety precautions, particularly when handling triphosgene.

- Preparation: Dry a three-necked round-bottom flask under flame and cool under an inert atmosphere (Argon).
- Reactants: Add $\text{N}^{\epsilon}\text{-Cbz-L-lysine}$ (1 equivalent) and dry ethyl acetate to the flask. Stir to suspend the amino acid.
- Phosgenation: Add triphosgene (approx. 0.4 equivalents) to the suspension. The mixture is typically stirred for 2-4 hours at 40-50°C until the solution becomes clear, indicating the consumption of the starting material.^[9]
- Work-up: Cool the reaction mixture. If necessary, filter any insoluble byproducts. Concentrate the filtrate under reduced pressure to obtain the crude product.
- Purification: Proceed immediately to purification to minimize moisture-induced decomposition.

Purification: A Critical Step

The removal of unreacted amino acid, oligomers, and synthetic byproducts is essential.

- Recrystallization: This is the traditional and highly effective method for obtaining crystalline, high-purity NCA. A common solvent system is ethyl acetate and a non-solvent like hexanes or petroleum ether.^{[2][9]} The key is to dissolve the crude product in a minimal amount of warm ethyl acetate and slowly add the non-solvent until turbidity appears, then cool to induce crystallization.

- Flash Chromatography: A more modern and rapid alternative, particularly for NCAs that are difficult to crystallize.[10][11] Chromatography on silica gel can effectively remove common impurities.[10]

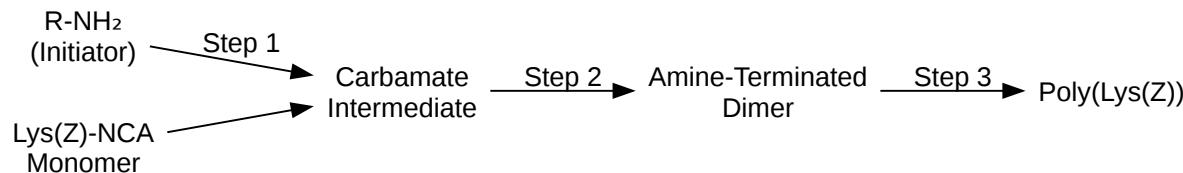
Characterization

Verification of the final product's identity and purity is achieved through standard spectroscopic techniques.

Technique	Key Observables for Lys(Z)-NCA
FT-IR	Characteristic anhydride C=O stretches at $\sim 1850 \text{ cm}^{-1}$ and $\sim 1780 \text{ cm}^{-1}$. Absence of broad O-H and N-H stretches from the carboxylic acid and amine of the starting material.[9][12]
$^1\text{H-NMR}$	Appearance of a characteristic signal for the Ca-H proton. Signals corresponding to the Cbz group (benzyl CH_2 and aromatic protons) and the lysine side chain methylene groups should be present and integrated correctly.[9][13]

The Core Application: Ring-Opening Polymerization (ROP)

Lys(Z)-NCA is primarily used to synthesize poly(ϵ -benzyloxycarbonyl-L-lysine), a precursor to the cationic polypeptide poly(L-lysine). The ROP of NCAs is a robust method for producing high molecular weight polypeptides with controlled architectures.[14]


ROP Mechanism

The polymerization is most commonly initiated by a nucleophile, such as a primary amine. The initiator attacks one of the electrophilic carbonyl carbons of the NCA ring, leading to ring-opening and the formation of a carbamate intermediate. This intermediate then loses a molecule of CO_2 , generating a new terminal amine that can propagate the polymerization by attacking another NCA monomer.[1][15]

+ (n-1) NCA

- CO₂

Nucleophilic
Attack

[Click to download full resolution via product page](#)

Caption: Amine-initiated Ring-Opening Polymerization (ROP) of Lys(Z)-NCA.

Controlling the Polymerization

The final properties of the polypeptide are dictated by the reaction conditions:

- Initiator: Primary amines (e.g., n-hexylamine) are common.^[9] The molecular weight of the resulting polymer can be controlled by the monomer-to-initiator ratio ([M]/[I]). More advanced systems use organometallic catalysts or highly reactive initiators like lithium bis(trimethylsilyl)amide (LiHMDS) for extremely fast, living polymerizations.^{[16][17]}
- Solvent: Solvents with low polarity and weak hydrogen-bonding ability (e.g., chloroform, DMF, DMSO) are preferred.^{[2][14]} The solvent choice can influence the secondary structure (e.g., α -helix vs. random coil) of the growing polypeptide chain.
- Purity: The polymerization is notoriously sensitive to moisture and impurities, which can act as unwanted initiators or cause premature termination.^{[14][17]} Therefore, high-purity monomer and anhydrous conditions are essential for control.

Experimental Protocol: Polymerization

- Preparation: All glassware must be rigorously dried. The reaction is run under a high-purity inert atmosphere (e.g., in a glovebox).
- Reaction Setup: Dissolve high-purity Lys(Z)-NCA in an anhydrous solvent (e.g., DMF).
- Initiation: Add a calculated amount of initiator (e.g., a stock solution of n-hexylamine in DMF) via syringe to target a specific degree of polymerization.
- Propagation: Allow the reaction to stir at room temperature. The polymerization progress can be monitored by FT-IR by observing the disappearance of the NCA peaks.
- Termination & Isolation: Once complete, precipitate the polymer by adding the reaction solution to a non-solvent (e.g., methanol or water). The solid polymer is then collected by filtration or centrifugation and dried under vacuum.

Handling, Storage, and Safety

Proper handling is non-negotiable for maintaining the integrity and reactivity of Lys(Z)-NCA.

- Moisture Sensitivity: Lys(Z)-NCA is hygroscopic and readily hydrolyzes back to Nε-Cbz-L-lysine upon exposure to water, releasing CO₂.^{[1][2]} Always handle in a glovebox or under a stream of dry, inert gas.
- Storage: For long-term stability, store in a sealed container under argon or nitrogen at 2–8°C.
^[4] Some suppliers recommend storage at 4°C or even -20°C for extended periods.^{[5][7]}
- Safety: The compound is classified as an irritant. Standard laboratory personal protective equipment (gloves, safety glasses, lab coat) is required. Avoid inhalation of the powder and skin contact.^[18]

Hazard Statement	GHS Pictogram	Precautionary Code
H315: Causes skin irritation	GHS07 (Exclamation Mark)	P280: Wear protective gloves
H319: Causes serious eye irritation	GHS07 (Exclamation Mark)	P305+P351+P338: IF IN EYES: Rinse cautiously...
H335: May cause respiratory irritation	GHS07 (Exclamation Mark)	P261: Avoid breathing dust

Conclusion

N^6 -Carbobenzoxy-L-lysine N-Carboxyanhydride is more than just a protected amino acid derivative; it is a highly versatile and enabling monomer for the construction of advanced polypeptide materials. Its well-defined structure allows for controlled ring-opening polymerization, giving scientists and engineers precise control over the synthesis of polylysine-based platforms for applications ranging from sophisticated drug delivery systems to functional biomaterials. A thorough understanding of its synthesis, purification, and handling is the foundation for innovation in this exciting field.

References

- G-Biosciences. Safety Data Sheet N6-Carbobenzyloxy-N2,N2- bis (carboxymethyl)-L- lysine. [\[Link\]](#)
- Wikipedia. Amino acid N-carboxyanhydride. [\[Link\]](#)
- Aliferis, T. et al. (2018). Synthesis and Characterization of the Novel $\text{N}\varepsilon$ -9-Fluorenylmethoxycarbonyl-L-Lysine N-Carboxy Anhydride. MDPI. [\[Link\]](#)
- Gkikas, M. et al. (2017). Strategies to Fabricate Polypeptide-Based Structures via Ring-Opening Polymerization of N-Carboxyanhydrides. MDPI. [\[Link\]](#)
- Zhang, Y. et al. (2023). Cooperative Covalent Polymerization of N-carboxyanhydrides.
- Lu, H. et al. (2011). Hexamethyldisilazane-Mediated Controlled Polymerization of α -Amino Acid N-Carboxyanhydrides. Journal of the American Chemical Society. [\[Link\]](#)
- NINGBO INNO PHARMCHEM CO.,LTD. (2024). The Science Behind $\text{N}\varepsilon$ -Carbobenzoxy-L-lysine N-Carboxyanhydride. [\[Link\]](#)
- ResearchGate. IR spectra (KBr) of: (a) N-carboxyanhydride, L-Lys(Z)-NCA. [\[Link\]](#)
- Tsuda, A. et al. (2022). Photo-On-Demand Synthesis of α -Amino Acid N-Carboxyanhydrides with Chloroform. National Institutes of Health (NIH). [\[Link\]](#)
- PubChem. **N6-Carbobenzoxy-L-lysine N-Carboxyanhydride**. [\[Link\]](#)

- Aliferis, T. et al. (2018). Synthesis and Characterization of the Novel Nε-9-Fluorenylmethoxycarbonyl-L-Lysine N-Carboxy Anhydride. National Institutes of Health (NIH). [Link]
- Abdelkader, E.H. et al. (2021). Genetic Encoding of N6-(((Trimethylsilyl)methoxy)carbonyl)-L-lysine for NMR Studies. ChemRxiv. [Link]
- Grover, G.N. et al. (2011).
- Grover, G.N. et al. (2011). General Method for Purification of α -Amino acid- N - carboxyanhydrides Using Flash Chromatography.
- Zhang, D. et al. (2018). Open-vessel and superfast NCA polymerization to synthesize polypeptides.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. Amino acid N-carboxyanhydride - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. nbino.com [nbino.com]
- 4. N6-Carbobenzoxy-L-lysine N-carboxyanhydride | 1676-86-4 | FC19702 [biosynth.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. scbt.com [scbt.com]
- 7. chemscene.com [chemscene.com]
- 8. Photo-On-Demand Synthesis of α -Amino Acid N-Carboxyanhydrides with Chloroform - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. General method for purification of α -amino acid-n-carboxyanhydrides using flash chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. openresearch-repository.anu.edu.au [openresearch-repository.anu.edu.au]

- 14. pubs.acs.org [pubs.acs.org]
- 15. mdpi.com [mdpi.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. communities.springernature.com [communities.springernature.com]
- 18. N6-Carbobenzoxy-L-lysine N-carboxyanhydride | 1676-86-4 [[sigmaaldrich.com](https://www.sigmaaldrich.com)]
- To cite this document: BenchChem. [N6-Carbobenzoxy-L-lysine N-Carboxyanhydride molecular weight]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b124432#n6-carbobenzoxy-l-lysine-n-carboxyanhydride-molecular-weight>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com